molecular formula C15H22BrN3O2 B1511497 tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 1152093-60-1

tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No. B1511497
M. Wt: 356.26 g/mol
InChI Key: WTJNRJLORZEVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09062015B2

Procedure details

The preparation is carried out analogously starting from 1.02 g (4.31 mmol) of 2,6-dibromopyridine and 856 mg (4.27 mmol) of azepan-4-ylcarbamic acid tert-butyl ester.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
856 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[C:9]([O:13][C:14](=[O:23])[NH:15][CH:16]1C[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)([CH3:12])([CH3:11])[CH3:10]>>[C:9]([O:13][C:14]([N:15]1[CH2:16][CH2:17][CH2:18][N:19]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=2)[CH2:20][CH2:21]1)=[O:23])([CH3:10])([CH3:11])[CH3:12]

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Step Two
Name
Quantity
856 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCNCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCN(CCC1)C1=NC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.